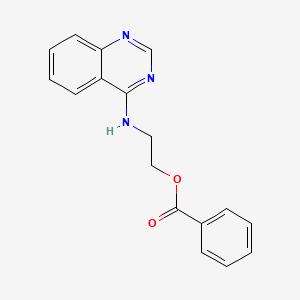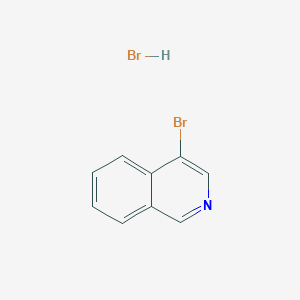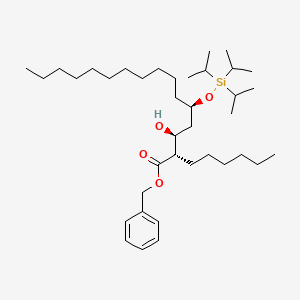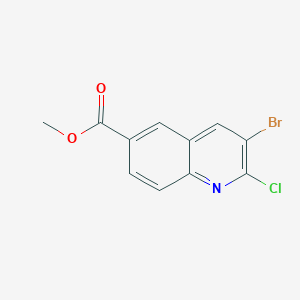
(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (S)-4-metil-2-(1,2,3,4-tetrahidroisoquinolina-2-carboxamido)pentanoico es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto presenta una porción de tetrahidroisoquinolina, que es un motivo estructural que se encuentra en muchas moléculas biológicamente activas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (S)-4-metil-2-(1,2,3,4-tetrahidroisoquinolina-2-carboxamido)pentanoico suele implicar múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de tetrahidroisoquinolina: Esto se puede lograr mediante la condensación de Pictet-Spengler, donde un aldehído aromático reacciona con una amina en presencia de un catalizador ácido.
Introducción del grupo carboxamido: Este paso implica la reacción del derivado de tetrahidroisoquinolina con un derivado de ácido carboxílico adecuado, como un cloruro de ácido o un anhídrido, en condiciones básicas.
Incorporación de los grupos metil y ácido pentanoico: Estos grupos se pueden introducir mediante reacciones de alquilación y posterior oxidación.
Métodos de producción industrial
La producción industrial del ácido (S)-4-metil-2-(1,2,3,4-tetrahidroisoquinolina-2-carboxamido)pentanoico puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento de catalizadores y la optimización del proceso para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (S)-4-metil-2-(1,2,3,4-tetrahidroisoquinolina-2-carboxamido)pentanoico puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del compuesto, lo que podría alterar su actividad biológica.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional se reemplaza por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio, el borohidruro de sodio y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas, alcoholes y tioles, en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido (S)-4-metil-2-(1,2,3,4-tetrahidroisoquinolina-2-carboxamido)pentanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, incluidos productos farmacéuticos y análogos de productos naturales.
Biología: El compuesto se puede utilizar para estudiar las relaciones estructura-actividad de los derivados de tetrahidroisoquinolina, que se sabe que exhiben diversas actividades biológicas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o catalizadores, con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido (S)-4-metil-2-(1,2,3,4-tetrahidroisoquinolina-2-carboxamido)pentanoico implica su interacción con dianas moleculares específicas, como enzimas o receptores. Se sabe que la porción de tetrahidroisoquinolina interactúa con los receptores de neurotransmisores, lo que podría modular su actividad. Además, el grupo carboxamido puede formar enlaces de hidrógeno con proteínas diana, lo que mejora la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (S)-3-metil-2-(1,2,3,4-tetrahidroisoquinolina-2-carboxamido)butanoico: Este compuesto tiene una estructura similar pero difiere en la longitud de la cadena alquílica.
(S)-Metil 3-metil-2-(1,2,3,4-tetrahidroisoquinolina-2-carboxamido)butanoato:
Singularidad
El ácido (S)-4-metil-2-(1,2,3,4-tetrahidroisoquinolina-2-carboxamido)pentanoico es único debido a su combinación específica de grupos funcionales y estereoquímica, lo que puede conferir actividades biológicas y reactividad química distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-14(15(19)20)17-16(21)18-8-7-12-5-3-4-6-13(12)10-18/h3-6,11,14H,7-10H2,1-2H3,(H,17,21)(H,19,20)/t14-/m0/s1 |
Clave InChI |
BLVHPFUYGWDWHI-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC=CC=C2C1 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)









![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)


![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)
